Cas no 771-13-1 (1-Methylnaphthalen-2-amine)
1-Methylnaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-Methylnaphthalen-2-amine
- 2-NAPHTHALENAMINE,1-METHYL-
- 1-Methyl-[2]naphthylamin
- 1-methyl-[2]naphthylamine
- 1-Methyl-2-aminonaphthalin
- 1-methyl-2-naphthalenamine
- 1-methyl-2-naphthylamine
- 2-Amino-1-methylnaphthalene
- 2-Amino-1-methyl-naphthalin
- AC1L40AP
- AC1Q2FLB
- AG-H-07989
- CTK2H8403
- NSC153685
- SureCN1860128
- UNII-991CHJ8OPG
- 2-Naphthalenamine, 1-methyl-
- NSC 153685
- 1-methyl-(2)naphthylamine
- SCHEMBL1860128
- 991CHJ8OPG
- NSC-153685
- SB76690
- DTXSID10227882
- EN300-139343
- 1-Methyl-2-aminonaphtalin
- 2-NAPHTHYLAMINE, 1-METHYL-
- 771-13-1
-
- MDL: MFCD11976318
- Inchi: 1S/C11H11N/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,12H2,1H3
- InChI Key: FFJWPGGBISIFHI-UHFFFAOYSA-N
- SMILES: NC1=CC=C2C=CC=CC2=C1C
Computed Properties
- Exact Mass: 157.08923
- Monoisotopic Mass: 157.089149355g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
- LogP: 3.31160
1-Methylnaphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM140331-1g |
1-methylnaphthalen-2-amine |
771-13-1 | 95% | 1g |
$549 | 2021-08-05 | |
| Chemenu | CM140331-1g |
1-methylnaphthalen-2-amine |
771-13-1 | 95% | 1g |
$*** | 2023-05-29 | |
| Alichem | A219001656-250mg |
2-Amino-1-methylnaphthalene |
771-13-1 | 98% | 250mg |
$727.60 | 2023-09-01 | |
| Alichem | A219001656-500mg |
2-Amino-1-methylnaphthalene |
771-13-1 | 98% | 500mg |
$931.00 | 2023-09-01 | |
| Alichem | A219001656-1g |
2-Amino-1-methylnaphthalene |
771-13-1 | 98% | 1g |
$1668.15 | 2023-09-01 | |
| Enamine | EN300-139343-0.05g |
1-methylnaphthalen-2-amine |
771-13-1 | 0.05g |
$1129.0 | 2023-02-15 | ||
| Enamine | EN300-139343-0.1g |
1-methylnaphthalen-2-amine |
771-13-1 | 0.1g |
$1183.0 | 2023-02-15 | ||
| Enamine | EN300-139343-0.25g |
1-methylnaphthalen-2-amine |
771-13-1 | 0.25g |
$1235.0 | 2023-02-15 | ||
| Enamine | EN300-139343-0.5g |
1-methylnaphthalen-2-amine |
771-13-1 | 0.5g |
$1289.0 | 2023-02-15 | ||
| Enamine | EN300-139343-1.0g |
1-methylnaphthalen-2-amine |
771-13-1 | 1g |
$0.0 | 2023-06-06 |
1-Methylnaphthalen-2-amine Related Literature
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 1-Methylnaphthalen-2-amine
1-Methylnaphthalen-2-amine: A Comprehensive Overview
1-Methylnaphthalen-2-amine, also known by its CAS number CAS No. 771-13-1, is a significant compound in the realm of organic chemistry. This compound, with the molecular formula C₁₃H₁₁N, belongs to the family of naphthylamines, which are derivatives of naphthalene with an amino group attached. The presence of the methyl group at position 1 and the amino group at position 2 in the naphthalene ring gives this compound its unique properties and applications.
The synthesis of 1-Methylnaphthalen-2-amine typically involves amination reactions, where an appropriate precursor, such as 2-nitronaphthalene or 2-chloronaphthalene, undergoes nucleophilic substitution or reduction to introduce the amino group. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing byproducts and enhancing yield. These methods often utilize transition metal catalysts or microwave-assisted techniques, which are gaining traction in modern organic synthesis.
One of the most notable applications of 1-Methylnaphthalen-2-amine is in the field of pharmaceuticals. It serves as an intermediate in the synthesis of various bioactive compounds, including antiviral and anticancer agents. For instance, recent studies have highlighted its role in the development of inhibitors for specific enzymes involved in viral replication and tumor growth. The compound's ability to form stable complexes with biological targets makes it a valuable building block in drug discovery.
In addition to pharmaceutical applications, 1-Methylnaphthalen-2-amine finds utility in materials science. Its aromatic structure and functional groups make it suitable for use in dyeing agents and as a precursor for advanced materials such as conductive polymers. Researchers have explored its potential in creating novel materials for electronic applications, leveraging its electronic properties for use in organic semiconductors and optoelectronic devices.
The environmental impact of 1-Methylnaphthalen-2-amine has also been a topic of recent research. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Advanced analytical techniques, such as high-resolution mass spectrometry and computational modeling, have provided deeper insights into its environmental fate and potential risks.
From a structural standpoint, the compound exhibits interesting photophysical properties due to its extended conjugation system. This makes it a candidate for use in light-emitting diodes (LEDs) and other optoelectronic devices. Recent breakthroughs in nanotechnology have further expanded its potential applications, with researchers exploring its integration into nanostructured materials for enhanced performance.
In conclusion, 1-Methylnaphthalen-2-amine, CAS No. 771-13-1, is a versatile compound with diverse applications across multiple disciplines. Its role as an intermediate in drug development, its contributions to materials science, and its implications for environmental safety underscore its importance in contemporary research. As advancements continue to unfold, this compound is poised to play an even greater role in shaping future innovations.
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